5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is a unique chemical compound with a molecular weight of 181.19 g/mol . This compound is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom. The presence of the azetidine ring, a four-membered nitrogen-containing ring, adds to its uniqueness and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the use of furan-2-carbaldehyde as a starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The furan ring and azetidine ring contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with similar reactivity but different functional groups.
Furan-2-carbaldehyde: Lacks the azetidine ring, making it less complex.
Nitrofurantoin: Contains a furan ring and is used as an antibacterial agent.
Uniqueness
The presence of both the furan and azetidine rings in 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde makes it unique compared to other furan derivatives. This dual-ring structure provides a combination of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-9(12)5-10(6-9)8-3-2-7(4-11)13-8/h2-4,12H,5-6H2,1H3 |
InChI Key |
NNBFZHFTJUFHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
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